Rylux bsu

Description

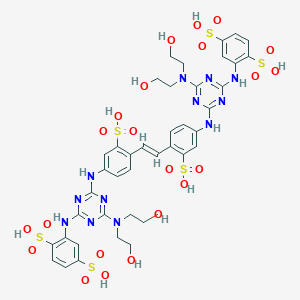

Structure

2D Structure

Properties

CAS No. |

114456-70-1 |

|---|---|

Molecular Formula |

C40H44N12O22S6 |

Molecular Weight |

1237.2 g/mol |

IUPAC Name |

2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |

InChI |

InChI=1S/C40H44N12O22S6/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+ |

InChI Key |

IWCYXDKDGNKCFU-OWOJBTEDSA-N |

SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Isomeric SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Related CAS |

68971-49-3 (hexa-hydrochloride salt) |

Synonyms |

2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis-1,4-benzenedisulfonic acid Rylux BSU Rylux BSU hexasodium salt |

Origin of Product |

United States |

Chemical Identity and Structural Classification

Formal Chemical Nomenclature and Synonyms of Rylux BSU

This compound is known by several names in scientific literature and commercial applications. Its formal chemical name can be complex, leading to the use of various synonyms and identifiers. One of its primary designations is C.I. Fluorescent Brightener 264. fastcolours.combestchem.hu The Colour Index (C.I.) name is a standardized system for classifying dyes and pigments.

The compound is also identified by its CAS Registry Number, which can vary depending on the specific salt or isomeric form. Some sources list the CAS number as 68971-49-3 fastcolours.comechemi.comsynthesia.eu, while another provides 114456-70-1 chemicalbook.com. Similarly, there are slight variations in the reported molecular formula, with C40H38N12Na6O22S6 and C40H44N12O22S6 being documented. chemicalbook.com These discrepancies can arise from the complex nature of the molecule and the presence of different counter-ions or degrees of hydration in the commercial product.

A comprehensive list of its synonyms includes Fluorescent Brightener BSU, Blankophor BSU, and Belofor 25-12. bestchem.hubestchem.hu

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| Common Name | This compound |

| C.I. Name | Fluorescent Brightener 264 fastcolours.combestchem.hu |

| CAS Registry Number | 68971-49-3 fastcolours.comechemi.comsynthesia.eu, 114456-70-1 chemicalbook.com |

| Molecular Formula | C40H38N12Na6O22S6 , C40H44N12O22S6 chemicalbook.com |

| Synonyms | Fluorescent Brightener BSU bestchem.hu, Blankophor BSU bestchem.hubestchem.hu, Belofor 25-12 bestchem.hubestchem.hu |

Classification within Stilbene (B7821643) Derivatives and Fluorescent Brightening Agents

This compound is structurally classified as a stilbene derivative. The core of its molecular structure is based on the stilbene moiety, which consists of two benzene rings connected by an ethene bridge. Specifically, it belongs to the family of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives. nih.govresearchgate.net This structural foundation is common to many fluorescent brightening agents.

As a fluorescent brightening agent (FBA), also known as an optical brightening agent (OBA), this compound functions by absorbing light in the ultraviolet and violet region of the electromagnetic spectrum (usually 340-370 nm) and re-emitting light in the blue region (typically 420-470 nm). This phenomenon, known as fluorescence, results in a brighter and fresher appearance of the treated material. The stilbene-based structure of this compound is crucial for its fluorescent properties.

The terms "Fluorescent Brightener 264" and "this compound" are often used interchangeably, with the former being its designation in the Colour Index International, a reference database of colorants. fastcolours.combestchem.hu This classification highlights its primary application and chemical nature as a fluorescent dye.

Table 2: Classification of this compound

| Classification Category | Description |

| Chemical Class | Stilbene Derivative |

| Sub-Class | 4,4'-diaminostilbene-2,2'-disulfonic acid derivative nih.govresearchgate.net |

| Functional Class | Fluorescent Brightening Agent (FBA) / Optical Brightening Agent (OBA) synthesia.eu |

| Colour Index Name | C.I. Fluorescent Brightener 264 fastcolours.combestchem.hu |

Synthesis and Advanced Manufacturing Methodologies

Chemical Synthesis Pathways and Reaction Mechanisms for Rylux BSU

The synthesis of this compound and related stilbene-based fluorescent whitening agents is a well-established process rooted in the chemistry of DSD acid and cyanuric chloride. The general synthetic approach involves a series of nucleophilic substitution reactions.

The foundational precursor for this compound is 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD acid). The synthesis of DSD acid itself begins with the sulfonation of 4-nitrotoluene, which yields 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to oxidative coupling, typically using sodium hypochlorite, to form 4,4′-dinitrostilbene-2,2′-disulfonic acid. The final step to produce DSD acid is the reduction of the two nitro groups to amino groups. This reduction can be achieved through catalytic hydrogenation using catalysts such as cobalt or platinum-based systems, or through chemical reduction using reagents like iron powder.

Once DSD acid is obtained, the synthesis of this compound, a triazine-containing derivative, proceeds. This is typically a three-step process involving the sequential reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with DSD acid and other amino compounds. The high reactivity of the chlorine atoms on the triazine ring allows for controlled, stepwise nucleophilic substitution reactions.

Step 1: First Condensation Cyanuric chloride is reacted with DSD acid in a 2:1 molar ratio. This reaction is a nucleophilic substitution where one amino group of the DSD acid molecule displaces a chlorine atom on each of two cyanuric chloride molecules. This step is typically carried out in an aqueous medium at a low temperature (0-5 °C) and a neutral pH (6-7) to ensure monosubstitution on the DSD acid and prevent hydrolysis of the cyanuric chloride.

Step 2: Second Condensation The resulting intermediate, 4,4′-bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2′-disulfonic acid, is then reacted with a specific amine. This second nucleophilic substitution displaces one of the remaining chlorine atoms on each triazine ring. The reaction conditions, such as temperature and pH, are adjusted to facilitate this second condensation.

Step 3: Third Condensation Finally, the remaining chlorine atom on each triazine ring is substituted by reacting the intermediate from the second step with another amine or a different nucleophile. This final substitution is typically carried out at a higher temperature (around 90-100 °C) and a slightly alkaline pH (8-9). The specific amines used in the second and third condensation steps define the final properties of the this compound derivative, such as its solubility, affinity for substrates, and fluorescent characteristics.

| Reaction Step | Reactants | Temperature (°C) | pH | Key Transformation |

|---|---|---|---|---|

| First Condensation | DSD acid, Cyanuric Chloride | 0-5 | 6-7 | Formation of dichlorotriazinyl intermediate |

| Second Condensation | Intermediate 1, Amine 1 | 30-40 | 7-8 | Formation of monochlorotriazinyl intermediate |

| Third Condensation | Intermediate 2, Amine 2 | 90-100 | 8-9 | Final product formation |

Integration of this compound in Conjugate Synthesis and Material Functionalization

The chemical structure of this compound, featuring reactive functional groups and a highly fluorescent core, makes it a suitable candidate for integration into conjugate synthesis and the functionalization of various materials.

While direct bioconjugation studies specifically mentioning this compound are not extensively detailed in the available literature, a scientifically sound strategy for its conjugation to biomolecules can be proposed based on the principles of reductive amination. This method is a cornerstone of bioconjugation, used to form stable carbon-nitrogen bonds.

Reductive amination involves the reaction of a carbonyl group (an aldehyde or a ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to a more stable amine linkage. For the bioconjugation of this compound, which contains primary or secondary amine groups on its triazine rings (depending on the specific derivative), it can be reacted with a biomolecule that has been modified to contain an aldehyde or ketone group.

The proposed bioconjugation process would proceed as follows:

Introduction of a Carbonyl Group onto the Biomolecule: The target biomolecule (e.g., a protein, peptide, or polysaccharide) would first be chemically modified to introduce a reactive aldehyde or ketone group. This can be achieved through various methods, such as the oxidation of terminal sugar residues in glycoproteins or the use of bifunctional crosslinkers.

Imine Formation: The amine-containing this compound derivative would then be reacted with the carbonyl-modified biomolecule in a suitable buffer, typically at a slightly acidic to neutral pH (pH 6-7), to facilitate the formation of an imine intermediate (a Schiff base).

Reduction to a Stable Amine Linkage: A mild reducing agent is then introduced to selectively reduce the imine to a stable secondary or tertiary amine bond. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. These reagents are preferred as they are mild enough not to reduce the original carbonyl group on the biomolecule significantly.

This strategy would result in the stable, covalent attachment of the fluorescent this compound moiety to the biomolecule, enabling its use as a fluorescent probe in various biological applications.

The functionalization of nanoparticles with fluorescent markers like this compound is a significant area of research for creating advanced materials for imaging, sensing, and diagnostics. Stilbene-based fluorescent whitening agents, structurally similar to this compound, have been successfully used to prepare fluorescent composite nanoparticles.

A common approach involves the use of silica (B1680970) nanoparticles (SNPs) due to their biocompatibility, ease of synthesis, and versatile surface chemistry. The functionalization process can be broadly categorized into covalent attachment and physical encapsulation. For stable and robust fluorescent labeling, covalent attachment is preferred.

A typical procedure for the covalent functionalization of silica nanoparticles with a this compound-like compound involves the following steps:

Synthesis of a Silane-Modified this compound Derivative: To enable covalent bonding to the silica surface, the this compound molecule is first modified with a silane (B1218182) coupling agent, such as 3-aminopropyltriethoxysilane (B1664141) (APTES). This can be achieved by reacting one of the reactive groups on the triazine ring of the this compound precursor with the amino group of APTES.

Synthesis of Silica Nanoparticles: Silica nanoparticles of a desired size are synthesized, often using the Stöber method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in an alcohol-water mixture with ammonia (B1221849) as a catalyst.

Surface Functionalization: The synthesized silica nanoparticles, which have hydroxyl groups on their surface, are then reacted with the silane-modified this compound derivative. The ethoxy groups of the silane moiety hydrolyze and then condense with the hydroxyl groups on the nanoparticle surface, forming stable siloxane (Si-O-Si) bonds.

This process results in silica nanoparticles that are covalently labeled with the fluorescent this compound marker. These functionalized nanoparticles exhibit the characteristic fluorescence of the stilbene (B7821643) core, making them highly visible under UV light. The properties of such functionalized nanoparticles can be characterized by various techniques.

| Characterization Technique | Information Obtained | Typical Findings for Stilbene-Functionalized SNPs |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion | Spherical nanoparticles with a narrow size distribution |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution | Confirmation of particle size and assessment of aggregation |

| UV-Vis Spectroscopy | Absorption characteristics of the fluorescent marker | Absorption maximum in the UV region (e.g., ~350 nm) characteristic of the stilbene chromophore |

| Fluorescence Spectroscopy | Emission characteristics of the fluorescent marker | Strong blue fluorescence emission (e.g., ~430-450 nm) upon UV excitation |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of covalent attachment of the organic moiety | Presence of characteristic peaks from both the silica network and the stilbene derivative |

The resulting fluorescent nanoparticles have potential applications in various fields, including as tracers in biological systems, components in fluorescent security inks, and as brightening agents in advanced materials.

Molecular and Biochemical Mechanisms of Action

Interactions with Polysaccharide Components of Cell Walls

Rylux BSU's primary interaction with the fungal cell wall involves its binding to structural polysaccharides, which initiates a cascade of downstream effects on cell wall composition and metabolism.

As a fluorescent brightener, this compound exhibits an affinity for chitin (B13524). researchgate.net It binds to nascent chitin chains as they are synthesized and extruded into the periplasmic space. researchgate.net This binding physically interferes with the normal assembly and cross-linking of chitin microfibrils, a critical process for providing tensile strength to the cell wall. researchgate.net By competing for hydrogen bonding sites on the chitin polymers, this compound disrupts the higher-order crystalline structure, compromising the architectural integrity of the innermost layer of the fungal cell wall. researchgate.net

The presence of this compound leads to a notable alteration in the balance of major cell wall polysaccharides. In studies on Saccharomyces cerevisiae grown in the presence of the compound, a significant reduction in glucan content was observed. nih.govresearchgate.net Specifically, the total glucan content in the cell walls of treated cells was reduced by up to 30% compared to control cells. nih.govresearchgate.net This decrease is a direct consequence of the compound's inhibitory effect on glucan synthesis, as detailed in the following section.

Enzymatic Inhibition and Regulation

This compound directly and indirectly modulates the activity of key enzymes responsible for synthesizing the primary structural components of the fungal cell wall.

In vitro assays using particulate membrane fractions from S. cerevisiae have demonstrated that this compound acts as a non-competitive inhibitor of beta-1,3-glucan synthase. nih.govresearchgate.net This enzyme is essential for synthesizing the beta-glucan (B1580549) network that forms the main structural scaffold of the cell wall. nih.gov The non-competitive nature of the inhibition indicates that this compound binds to the enzyme at a site distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Table 1: In Vitro Inhibition Kinetics of Beta-1,3-Glucan Synthase by this compound

| Enzyme | Inhibitor | Inhibition Type | Inhibitory Constant (Ki) | Source |

|---|---|---|---|---|

| Beta-1,3-Glucan Synthase | This compound | Non-competitive | 1.75 mg/ml | nih.govresearchgate.net |

The effect of this compound on chitin synthase is markedly different from its direct inhibition of glucan synthase. In vitro, this compound shows very little direct inhibitory effect on chitin synthase activity. nih.govresearchgate.net However, in vivo, cells exposed to this compound exhibit a dramatic increase in chitin content, ranging from two to five times that of control cells. nih.govresearchgate.net This suggests an indirect mechanism of action. nih.govresearchgate.net It is proposed that the cell wall stress caused by glucan depletion and chitin assembly disruption triggers a compensatory feedback mechanism. researchgate.net This response involves the upregulation of chitin synthesis, likely through increased expression or activity of specific chitin synthase isoforms, particularly Chitin Synthase 3 (ChS3). researchgate.net

Table 2: Comparative Effects of this compound on Cell Wall Synthesis Pathways

| Pathway | Effect (In Vitro) | Effect (In Vivo) | Proposed Mechanism | Source |

|---|---|---|---|---|

| Beta-1,3-Glucan Synthesis | Inhibited | Glucan content reduced by up to 30% | Direct non-competitive enzymatic inhibition | nih.govresearchgate.net |

| Chitin Synthesis | Minimally inhibited | Chitin content increased 2-5 fold | Indirect, compensatory upregulation (likely via ChS3) | nih.govresearchgate.net |

Effects on Plasma Membrane Properties and Cell Wall Assembly

The indirect influence on chitin synthase is thought to be mediated by this compound's effects on the plasma membrane. nih.govresearchgate.net As integral membrane proteins, the activity and regulation of both beta-1,3-glucan synthase and chitin synthase are intrinsically linked to the properties of the plasma membrane. nih.govnih.gov It is hypothesized that this compound may influence the membrane environment, thereby indirectly affecting the function and regulation of chitin synthase. nih.govresearchgate.net

This multifaceted disruption of polysaccharide synthesis and assembly leads to severe morphological abnormalities. Cells treated with this compound develop abnormally thick secondary septa and lateral cell walls. nih.govresearchgate.net Furthermore, large deposits of amorphous, disorganized wall material accumulate in the periplasmic spaces across the cell surface, indicating a failure in the proper integration and assembly of newly synthesized components into a functional cell wall. nih.govresearchgate.net

Biological Activity and Morphological Alterations in Model Systems

Impact on Fungal Growth and Cytokinesis

Rylux BSU has been shown to interfere with the normal growth and division processes in certain fungal model systems, leading to distinctive morphological and structural changes.

Studies on the yeast Saccharomyces cerevisiae have demonstrated that this compound effectively inhibits both growth and cytokinesis wikipedia.orgnih.gov. In concentrations ranging from 0.1 to 1 mg/ml, this compound caused S. cerevisiae cells to grow in irregular clumps. Affected cells were also observed to be larger than their control counterparts, indicating a disruption in the normal cell division cycle wikipedia.orgnih.gov.

The inhibitory effects of this compound on Saccharomyces cerevisiae proliferation are accompanied by significant alterations in cell morphology and cell wall structure wikipedia.orgnih.gov. While primary septa appeared to form normally, secondary septa and lateral cell walls, particularly in older cells, exhibited abnormal thickening wikipedia.orgnih.gov. This thickening was associated with the deposition of large amounts of amorphous wall material in the periplasmic spaces across the cell surface wikipedia.orgnih.gov.

Biochemical analysis revealed a substantial increase in chitin (B13524) content within the cell walls of S. cerevisiae cells grown in the presence of this compound, ranging from 2 to 5 times compared to controls wikipedia.orgnih.gov. Conversely, the glucan content in these cell walls was reduced by up to 30% wikipedia.orgnih.gov. Further mechanistic investigations using in vitro assays with particulate membrane fractions indicated that this compound acts as a non-competitive inhibitor of beta-1,3-glucan synthase, with an inhibitory constant (Ki) of 1.75 mg/ml wikipedia.orgnih.gov. Chitin synthase activity, while affected, was inhibited to a much lesser extent in vitro wikipedia.orgnih.gov. These findings suggest that this compound primarily interferes with glucan synthesis, and its interaction with chitin synthase may be indirect, possibly by influencing the properties of the integral plasma membrane wikipedia.orgnih.gov. This compound has been shown to bind to chitin, thereby interfering with proper cell wall assembly and stimulating chitin synthesis, likely by increasing chitin synthase 3 (ChS3) levels dyestuffintermediates.comdntb.gov.ua.

Table 1: Impact of this compound on Saccharomyces cerevisiae Cell Wall Composition

| Cell Wall Component | Change in Presence of this compound (vs. Control) |

| Chitin Content | Increased 2 to 5 times |

| Glucan Content | Reduced by up to 30% |

Table 2: this compound Inhibition of Beta-1,3-Glucan Synthase

| Enzyme | Inhibition Type | Inhibitory Constant (Ki) |

| Beta-1,3-Glucan Synthase | Non-competitive | 1.75 mg/ml |

Modulation of Spore Germination and Stress Responses

Beyond its effects on vegetative growth, this compound also influences critical life cycle stages and stress responses in filamentous fungi.

This compound has been observed to stimulate the spore germination rate in various filamentous fungi, including the dermatophyte Trichophyton mentagrophytes and the opportunistic pathogen Aspergillus fumigatus nih.govbionity.comuni.luepa.govalfa-chemistry.com. This stimulatory effect was evident whether this compound was supplemented directly into Sabouraud glucose agar (B569324) or used for pretreatment of spore suspensions prior to inoculation at low concentrations nih.govbionity.com. Optimal stimulation of germination was achieved when spore suspensions were pretreated with 0.2% this compound in aqueous solution for one day before inoculation, resulting in a 130% increase in germination for T. mentagrophytes and a 150% increase for A. fumigatus nih.govbionity.com.

Table 3: Stimulation of Spore Germination by this compound Pretreatment (0.2% for 1 day)

| Fungal Species | Germination Rate Increase (vs. Control) |

| Trichophyton mentagrophytes | 130% |

| Aspergillus fumigatus | 150% |

In addition to stimulating germination, this compound provides protective effects against environmental stressors. Pretreatment of fungal spores with 1% this compound conferred strong protection against UV-irradiation. This protective action also led to an increased yield of cultural variants following UV-irradiation, suggesting a role in modulating stress-induced genetic or phenotypic changes nih.govbionity.comuni.lu.

Induction of Dimorphism in Pathogenic Fungi (e.g., Basidiobolus ranarum)

This compound is a potent inducer of dimorphism in certain pathogenic fungi, notably Basidiobolus ranarum nih.govfishersci.nonih.gov. This fluorescent brightener exhibits a strong affinity for the polysaccharide components of fungal cell walls, accumulating specifically in the extension zones of hyphal apices nih.govfishersci.no. Its presence inhibits the polarized growth characteristic of mycelial hyphae, instead promoting isotropic growth nih.govfishersci.no. This leads to the formation of large, spherical, thick-walled cells, which can reach diameters up to 456 µm nih.govfishersci.no.

Further observations revealed the formation of massive protuberances on the inner surface of the cell wall in these this compound-induced spherical cells nih.govfishersci.no. The cell wall and these protuberances stained positively with PAS and Grocott methods, and also with various fluorochromes including Blankophor BA, Calcofluor, Uvitex 2B, this compound itself, and FITC-labeled WGA- and ConA-lectins, indicating their polysaccharide nature nih.govfishersci.no. The process of conversion from polarized to isotropic growth was found to be reversible upon removal of this compound from the medium fishersci.no. An increase in glucosamine (B1671600) content in the purified cell walls of Basidiobolus ranarum was directly correlated with the concentration of this compound present in the growth medium, suggesting an influence on chitin synthesis or its incorporation into the cell wall nih.govnih.gov. This effect indicates that this compound influences not only chitin synthesis but also the mechanisms of polarized growth in Basidiobolus ranarum nih.gov.

Advanced Research Applications and Analytical Methodologies

Biomolecular Labeling and Conjugation Strategies

Fluorescent dyes are broadly utilized in biomolecular labeling to visualize and track biological molecules. Rylux BSU's specific interactions with certain polysaccharides highlight its utility in targeted labeling strategies.

While fluorescent dyes are widely employed for labeling proteins and nucleic acids in various biomolecular studies boisestate.edunih.gov, specific detailed research findings on the direct application of this compound as a labeling reagent for proteins and nucleic acids were not extensively detailed in the available literature. However, its general classification as a fluorescent brightener suggests potential, albeit unelaborated, compatibility within broader biomolecular labeling frameworks.

This compound has been successfully employed as a fluorescent marker for the functionalization of hyaluronan (HA) chemicke-listy.cz. Hyaluronan is a biologically significant polysaccharide with extensive uses in medical and tissue engineering applications chemicke-listy.cz. The covalent attachment of this compound to hyaluronan has been demonstrated through a reductive amination strategy, with the successful labeling confirmed by advanced liquid chromatography (LC) methodologies chemicke-listy.cz. This application is crucial for imaging and mapping HA interactions with cells, as well as for studying its penetration into tissues and skin chemicke-listy.cz.

Microscopic and Flow Cytometric Staining Techniques

This compound exhibits a notable affinity for polysaccharide components, making it an effective stain for visualizing cell walls and other chitin-containing structures in biological samples.

This compound demonstrates a strong affinity for the polysaccharide components found in cell walls researchgate.netnih.gov. This property makes it particularly useful for staining and visualizing the cell walls of various biological samples, including fungi. For instance, this compound has been shown to accumulate in the extension zones of hyphal apices in Basidiobolus ranarum, a fungus known to cause subcutaneous mycosis researchgate.netnih.gov. Its binding to the cell wall material in Basidiobolus ranarum is stable researchgate.net.

Furthermore, this compound has been utilized in studies involving Saccharomyces cerevisiae (yeast), where it was observed to inhibit growth and cytokinesis nih.gov. In the presence of this compound, Saccharomyces cerevisiae cells developed abnormal morphology, including irregular shapes, increased size, and the formation of clumps nih.gov. Microscopic observations revealed that while primary septa appeared normal, secondary septa and lateral cell walls, particularly in older cells, became abnormally thick with significant deposits of amorphous wall material in the periplasmic spaces nih.gov. Research has also indicated that this compound can increase chitin (B13524) content in the cell walls of Saccharomyces cerevisiae by 2 to 5 times compared to controls, while reducing glucan content by up to 30% nih.gov. In in vitro assays, this compound acted as a non-competitive inhibitor of beta-1,3-glucan synthase, suggesting an indirect interaction with chitin synthase, possibly by influencing plasma membrane properties nih.gov.

In flow cytometric analysis, this compound is among several fluorescent brighteners recommended for the microscopic diagnostics of human and animal mycoses nih.gov. Studies comparing the fluorescence intensity of various brighteners on spore walls of Backusella lamprospora (Mucorales) showed this compound yielding approximately 50% of the fluorescence intensity observed with Uvitex 2B, which was the most intense nih.gov.

Table 1: Relative Fluorescence Intensity of Fluorescent Brighteners on Backusella lamprospora Spore Walls nih.gov

| Fluorescent Brightener | Relative Fluorescence Intensity (%) |

| Uvitex 2B | 100 |

| Blankophor BA 267% | ~75 |

| Blankophor BA 200% | ~75 |

| This compound | ~50 |

| Other Rylux agents | 10-30 |

This compound is a valuable chitin-binding dye employed in methods for detecting and quantifying parasite eggs in environmental samples, such as fecal matter google.comgoogle.com. Chitin is a major structural component of the exoskeletons of arthropods and the cell walls of fungi, and it is a ubiquitous marker for parasite eggs google.com. The ability of this compound to bind to chitin allows it to effectively stain ectoparasites and their eggs, while not staining the host's skin or hair due to the absence of chitin in these tissues google.com.

This property is leveraged in diagnostic methods for parasitic infections, where this compound, alongside other chitin-binding dyes like Calcofluor White, Uvitex 3B, and Blankophor, is used to fluoresce under exciting light, enabling visualization and enumeration of helminth eggs google.comgoogle.com. These methods often involve separating and concentrating eggs from the bulk fecal sample, followed by microscopic examination google.comgoogle.com. The use of such fluorescent dyes enhances the visibility of eggs, contributing to more accurate and efficient detection and quantification assays google.comgoogle.com.

Development of Diagnostic Tools Utilizing this compound Fluorescence

The inherent fluorescence of this compound and its specific binding characteristics have positioned it as a key component in the development of various diagnostic tools. Its application in the microscopic diagnosis of human and animal mycoses is well-established, where it aids in the visualization of fungal pathogens researchgate.netnih.gov.

Furthermore, this compound plays a critical role in advanced methods for the detection and quantification of parasite eggs. By incorporating this compound as a fluorescent marker, diagnostic assays can achieve improved sensitivity and specificity in identifying parasitic infections google.comgoogle.com. This is particularly important for conditions where traditional manual egg counting methods may have limitations, such as low detection limits or variability in egg loss rates google.comparahostdis.org. The integration of this compound fluorescence allows for more reliable and potentially high-throughput screening methods for parasite burden, contributing to better clinical management and epidemiological studies google.comgoogle.comnih.gov.

Comparative Analysis with Allied Fluorescent Brighteners

Structural and Mechanistic Comparisons with Calcofluor White, Blankophor, and Uvitex Analogs

Fluorescent brighteners, generally, are organic compounds with extensive conjugated double bond systems, allowing them to absorb UV light (typically 340–400 nm) and emit visible blue-violet light (400–500 nm) nih.govtextilelearner.net. This photophysical process is fundamental to their application in textiles, paper, and detergents, where they counteract yellowness and enhance visual whiteness cymitquimica.comnih.govscribd.com.

Rylux BSU (C.I. Fluorescent Brightener 264, CAS 68971-49-3) belongs to the family of 4,4'-diaminostilbene-2,2'disulfonic acid derivatives nih.gov. Its mechanism of brightening is consistent with other optical brighteners, involving the absorption of UV light and emission of blue light cymitquimica.com. In biological systems, this compound has been identified as a non-competitive inhibitor of beta-1,3-glucan synthase and is thought to interact indirectly with chitin (B13524) synthase, possibly by influencing the properties of the integral plasma membrane nih.gov. It binds to chitin and interferes with the proper assembly of the cell wall researchgate.net.

Calcofluor White (CFW) , also known as Fluorescent Brightener 28 (C.I. 40622, PubChem CID 43030), is a stilbene (B7821643) compound that incorporates triazinyl and phenyl aromatic groups sigmaaldrich.com. Its mechanism of action as a brightener is similar to this compound, involving the absorption of UV light and emission of visible light evitachem.com. In biological applications, CFW is widely used as a fluorescent stain due to its strong binding affinity to 1-3 beta and 1-4 beta polysaccharides of chitin and cellulose, which are primary components of fungal, plant, and algal cell walls sigmaaldrich.comwikipedia.orgresearchgate.net. This binding alters the assembly of chitin fibrils and can block the formation of crystalline lattices microbiologyresearch.org.

Blankophor represents a class of optical brighteners, often stilbene derivatives ctdbase.org. Specific examples include Blankophor BBU (Fluorescent Brightener 220, PubChem CID 6850780), Blankophor G (PubChem CID 6449785), and Blankophor BHC (PubChem CID 6296652) sunwaychemicals.comnih.govnih.gov. Like other brighteners, Blankophor compounds absorb UV light and re-emit it as visible blue light scribd.com. Their general mechanism involves interaction with the substrate to enhance perceived whiteness.

Uvitex Analogs also function as optical brighteners. A prominent example is Uvitex 2B, which is synonymous with Uvitex OB and Fluorescent Brightener 184 (C.I. 184, PubChem CID 292429) fishersci.iesarchemlabs.comsunwaychemicals.comsci-toys.com. Chemically, Uvitex 2B is 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene fishersci.iesunwaychemicals.com. Unlike the stilbene-based brighteners, Uvitex 2B is insoluble in water but soluble in organic solvents like acetone (B3395972) and toluene (B28343) fishersci.ie. Its primary application in biological contexts involves enhancing the fluorescence of fungal components under UV light, facilitating their identification in clinical samples evitachem.com. Another analog, Uvitex NFW (CAS 27344-41-8), is a 4,4'-Bis(2-sulfostyryl)biphenyl disodium (B8443419) salt chembase.cn.

The table below summarizes the structural and mechanistic comparisons of this compound with allied fluorescent brighteners.

Table 1: Structural and Mechanistic Comparison of Fluorescent Brighteners

| Compound Name | Common Name / C.I. No. | CAS Number | Chemical Class / Key Structural Features | Solubility | Primary Brightening Mechanism | Biological Mechanism of Action (if applicable) |

| This compound | Fluorescent Brightener 264 (C.I. 264) | 68971-49-3 | 4,4'-diaminostilbene-2,2'disulfonic acid derivative | Water-soluble cymitquimica.com | Absorbs UV light, re-emits as visible blue light cymitquimica.com | Non-competitive inhibitor of beta-1,3-glucan synthase; indirectly affects chitin synthase; binds to chitin, interferes with cell wall assembly nih.govresearchgate.net |

| Calcofluor White | Fluorescent Brightener 28 (C.I. 40622) | 4193-55-9 | Stilbene compound with triazinyl and phenyl aromatic groups sigmaaldrich.com | Water-soluble wikipedia.org | Absorbs UV light, re-emits as visible blue light evitachem.com | Binds to β-1,3 and β-1,4 polysaccharides of chitin and cellulose; alters chitin fibril assembly; blocks crystalline lattice formation sigmaaldrich.comwikipedia.orgresearchgate.netmicrobiologyresearch.org |

| Blankophor BBU | Fluorescent Brightener 220 (C.I. 220) | 16470-24-9 | Stilbene derivative (Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis...) sunwaychemicals.com | Water-soluble (implied by application) | Absorbs UV light, re-emits as visible blue light scribd.com | Can cause physiological perturbations (e.g., in insect gut) psu.edu |

| Uvitex 2B / OB | Fluorescent Brightener 184 (C.I. 184) | 7128-64-5 | Benzoxazole derivative (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) fishersci.iesunwaychemicals.com | Insoluble in water; soluble in acetone and toluene fishersci.ie | Absorbs UV light, re-emits as visible blue light evitachem.com | Enhances fluorescence of fungi under UV light for identification evitachem.com |

Differential Biological Effects and Counteracting Agents (e.g., Nikkomycin (B1203212) Z)

The biological effects of fluorescent brighteners, particularly on microorganisms, stem from their interactions with cell wall components. These interactions can lead to significant morphological and physiological changes.

This compound has been shown to inhibit the growth and cytokinesis of the yeast Saccharomyces cerevisiae. Cells exposed to this compound grow in clumps, exhibit irregular shapes, and develop abnormally thick secondary septa and lateral cell walls, with large deposits of amorphous wall material in the periplasmic spaces. Research findings indicate a 2 to 5-fold increase in chitin content and a reduction of up to 30% in glucan content within the cell walls of treated cells compared to controls. In vitro assays revealed that this compound acts as a non-competitive inhibitor of beta-1,3-glucan synthase, with an inhibitory constant (Ki) of 1.75 mg/ml. Its effect on chitin synthase is less direct, suggesting an indirect interaction, possibly through alterations in the plasma membrane nih.gov. Furthermore, this compound has been observed to stimulate the spore germination rate in pathogenic fungi such as Trichophyton mentagrophytes and Aspergillus fumigatus at low concentrations researchgate.net.

Calcofluor White exhibits similar biological effects by binding to chitin and cellulose, leading to abnormal chitin deposition and a blockage in the formation of the crystalline lattice in Saccharomyces cerevisiae and Candida albicans cells microbiologyresearch.org. This interference with cell wall synthesis and assembly highlights a common mode of action among some stilbene-derived fluorescent brighteners.

Nikkomycin Z serves as a crucial counteracting agent in the context of cell wall integrity. It is a nucleoside-peptide antibiotic that functions as a potent competitive inhibitor of chitin synthase wikipedia.orgchemicalbook.comtoku-e.com. By structurally mimicking UDP-GlcNAc, the natural substrate for chitin biosynthesis, Nikkomycin Z disrupts the formation of the fungal cell wall, ultimately leading to cell lysis due to osmotic instability chemicalbook.comtoku-e.comasm.org. This mechanism makes Nikkomycin Z an effective antifungal agent, particularly against fungi such as Coccidioides immitis and Blastomyces dermatitidis toku-e.comasm.orgnih.gov. Moreover, Nikkomycin Z has demonstrated synergistic antifungal activity when combined with azole antifungals like fluconazole (B54011) or itraconazole (B105839) against various medically important fungi, including Candida albicans and Aspergillus fumigatus toku-e.comasm.orgnih.gov.

In the specific case of this compound, Nikkomycin Z has been shown to counteract its inhibitory effects on Saccharomyces cerevisiae growth. This counteraction is attributed to Nikkomycin Z's ability to break the cycle of chitin synthesis stimulation induced by this compound. However, it is important to note that while Nikkomycin Z mitigated the growth inhibition, it did not prevent the formation of aberrant cell walls caused by this compound researchgate.net. This suggests that the growth inhibition by this compound is closely linked to its stimulation of chitin synthesis, a process that Nikkomycin Z can effectively block.

The table below details the differential biological effects of this compound and allied compounds, along with the counteracting role of Nikkomycin Z.

Table 2: Differential Biological Effects and Counteracting Agents

| Compound Name | Observed Biological Effects | Counteracting Agents / Synergistic Effects | Mechanism of Counteraction (if applicable) |

| This compound | Inhibits growth and cytokinesis in Saccharomyces cerevisiae; causes abnormal cell wall morphology (thickened walls, clumps); increases chitin content (2-5x), decreases glucan content (up to 30%); non-competitive β-1,3-glucan synthase inhibitor; indirectly affects chitin synthase; stimulates spore germination in Trichophyton mentagrophytes and Aspergillus fumigatus nih.govresearchgate.net. | Nikkomycin Z | Counteracts growth inhibition by blocking chitin synthesis stimulation, but does not prevent aberrant cell wall formation researchgate.net. |

| Calcofluor White | Binds to chitin and cellulose; alters chitin fibril assembly; blocks crystalline lattice formation; abnormal chitin deposition in Saccharomyces cerevisiae and Candida albicans microbiologyresearch.org. | Not explicitly listed as having a direct counteracting agent in the provided sources. | N/A |

| Nikkomycin Z | Antifungal; potent competitive inhibitor of chitin synthase; disrupts fungal cell wall, leading to osmotic lysis; effective against Coccidioides immitis, Blastomyces dermatitidis; synergistic with azole antifungals (fluconazole, itraconazole) against Candida albicans, Aspergillus fumigatus wikipedia.orgchemicalbook.comtoku-e.comasm.orgnih.gov. | N/A (it is the counteracting agent) | N/A |

Historical Context of Research and Development

Early Academic Studies and Initial Characterizations of Rylux BSU

This compound, a fluorescent brightener belonging to the 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives family, was initially identified and studied for its effects on fungal organisms. Early academic research, particularly with the yeast Saccharomyces cerevisiae, provided the foundational characterization of this compound. These initial studies revealed that this compound had a significant inhibitory effect on the growth and cytokinesis of yeast cells.

When exposed to this compound at concentrations ranging from 0.1 to 1 mg/ml, Saccharomyces cerevisiae cells exhibited distinct morphological changes. The cells tended to grow in clumps, developed irregular shapes, and were noticeably larger than untreated control cells. While the formation of primary septa appeared normal, the secondary septa and lateral cell walls, especially in older cells, were abnormally thick. This thickening was accompanied by substantial deposits of amorphous wall material within the periplasmic spaces across the cell surface.

These early characterizations established this compound as a potent agent that disrupts fungal cell morphology and division, pointing towards the cell wall as a primary site of action. The observable changes in the cell wall structure laid the groundwork for more detailed mechanistic studies into its mode of action.

Evolution of Research Applications and Mechanistic Understanding of this compound in Biological Systems

Following its initial characterization, research into this compound evolved to explore its specific applications as a biological probe and to gain a deeper mechanistic understanding of its effects on fungal cell wall biosynthesis. A pivotal discovery was the compound's differential impact on the primary components of the fungal cell wall. In Saccharomyces cerevisiae cells grown in the presence of this compound, the chitin (B13524) content in the cell walls was found to increase by two to five times compared to control cells. nih.gov Conversely, the glucan content was observed to decrease by up to 30%. nih.gov

This observation led to in vitro assays using particulate membrane fractions to pinpoint the enzymatic target of this compound. These experiments demonstrated that this compound acts as a non-competitive inhibitor of β-1,3-glucan synthase, with a determined inhibitory constant (Ki) of 1.75 mg/ml. nih.gov In contrast, its inhibitory effect on chitin synthase was found to be much less significant. nih.gov This finding suggested that the observed increase in chitin synthesis in vivo is likely an indirect compensatory response to the damage and stress inflicted on the cell wall by the inhibition of glucan synthesis. nih.gov The cell, in an attempt to maintain its structural integrity, overproduces chitin.

Further studies have drawn parallels between the action of this compound and other cell wall binding agents like Congo red. Both substances bind to chitin and interfere with the proper assembly of the cell wall, which in turn stimulates chitin synthesis, likely by increasing the levels of chitin synthase 3 (ChS3). The understanding of this mechanism was further refined by experiments involving nikkomycin (B1203212) Z, a competitive inhibitor of chitin synthesis. When nikkomycin Z was introduced to cells inhibited by this compound, it counteracted the growth inhibition but did not prevent the formation of the aberrant cell wall structures. This indicates that the stimulation of chitin synthesis is a critical step in the inhibitory action of this compound. By binding to the newly synthesized chitin, this compound exacerbates the cell wall damage, creating a detrimental cycle that nikkomycin Z can interrupt by halting the overproduction of chitin.

Interactive Data Table: Effect of this compound on Yeast Cell Wall Components

| Parameter | Observation in Saccharomyces cerevisiae |

| Chitin Content | Increased 2 to 5 times |

| Glucan Content | Reduced by up to 30% |

| β-1,3-glucan synthase Inhibition | Non-competitive |

| Inhibitory Constant (Ki) for β-1,3-glucan synthase | 1.75 mg/ml |

| Chitin Synthase Inhibition | Significantly less than β-1,3-glucan synthase |

Future Research Directions and Potential Theoretical Contributions

Elucidation of Further Molecular Targets and Signaling Pathways in Diverse Organisms

Current research indicates that Rylux BSU binds to chitin (B13524) in fungal cell walls, leading to an interference with proper cell wall assembly and a compensatory stimulation of chitin synthesis, primarily through increased chitin synthase 3 (ChS3) levels researchgate.netnih.govresearchgate.netresearchgate.net. Furthermore, this compound acts as a non-competitive inhibitor of β-1,3-glucan synthase and may indirectly affect chitin synthase by influencing plasma membrane properties researchgate.net. In Saccharomyces cerevisiae, exposure to this compound results in significantly increased chitin content (2 to 5 times) and a reduction in glucan content (up to 30%) in cell walls researchgate.netscispace.com. In Basidiobolus ranarum, this compound's affinity for polysaccharide components of cell walls and its accumulation in hyphal extension zones inhibit polarized growth, inducing a transition to spherical, thick-walled cells with increased glucosamine (B1671600) content in their cell walls researchgate.netnih.govresearchgate.netresearchgate.net.

The known involvement of protein kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+ signaling pathways in regulating chitin synthesis in fungi like Candida albicans suggests a complex interplay that warrants further exploration nih.govupol.cz. Future research should focus on:

Mapping complete signaling cascades : Detailed elucidation of the signaling pathways activated or modulated by this compound binding, particularly beyond the initial chitin synthesis response. This includes investigating potential cross-talk with other stress response pathways and cell integrity networks in various fungal species.

Identifying additional molecular targets : While chitin and β-1,3-glucan synthase are known targets, comprehensive proteomic and transcriptomic analyses could uncover other cellular components or enzymes directly or indirectly affected by this compound, potentially revealing novel mechanisms of action or off-target effects.

Investigating effects across diverse fungal phyla : Expanding studies beyond Saccharomyces cerevisiae and Basidiobolus ranarum to a broader range of fungal pathogens and environmental fungi could reveal species-specific sensitivities, resistance mechanisms (e.g., Cryptococcus neoformans escaping antifungal action uwo.cachiba-u.jp), and variations in molecular responses, which could inform antifungal development or bioremediation strategies.

Exploring non-fungal interactions : Given its use as a labeling reagent for biomolecules such as proteins and nucleic acids ontosight.ai, further research could investigate its specific molecular interactions in non-fungal eukaryotic or prokaryotic systems, potentially revealing new biological insights or applications.

Development of Novel Research Tools and Methodologies Incorporating this compound

This compound's fluorescent properties and its affinity for chitin make it a valuable tool in biological research. It has been utilized as a UV-excited optical brightener for determining the presence of cell walls in pollen protoplasts and as a chitin-binding dye for quantifying parasite eggs in fecal samples upol.czupol.czgoogle.comgoogle.com. The compound has also been employed as a fluorescent marker for labeling hyaluronic acid via reductive amination chemicke-listy.cz. Future research directions in this area include:

Advanced imaging techniques : Developing this compound-based probes for super-resolution microscopy or live-cell imaging to visualize real-time dynamics of cell wall synthesis, remodeling, and septation in fungi and other organisms. This could provide unprecedented detail on the spatial and temporal regulation of these processes.

High-throughput screening assays : Designing and validating high-throughput screening platforms that leverage this compound's interaction with cell walls for rapid identification of compounds that modulate cell wall integrity, chitin synthesis, or fungal dimorphism. Such assays could accelerate drug discovery efforts.

Biomarker development : Investigating the potential of this compound or its derivatives as diagnostic biomarkers for fungal infections, given its specific binding to chitin, a key component of most fungal cell walls. This could involve developing sensitive detection methods for this compound binding in clinical samples.

Nanotechnology integration : Exploring the incorporation of this compound into nanomaterials or nanoparticles for targeted delivery to chitin-containing structures, potentially enhancing its utility as a research probe or for localized perturbation studies.

Contributions to Fundamental Understanding of Cell Wall Biology and Fungal Physiology

The distinctive effects of this compound on fungal cell walls and morphology contribute significantly to the fundamental understanding of these critical biological structures and processes. The compound's ability to induce dimorphism in Basidiobolus ranarum by inhibiting polarized growth and promoting isotropic growth highlights its utility in studying fungal morphogenesis researchgate.netnih.govresearchgate.net. Its interaction with chitin and glucan synthesis pathways provides a chemical probe for dissecting the intricate regulation of cell wall biosynthesis researchgate.netresearchgate.netnih.govresearchgate.net. Future theoretical contributions and research avenues include:

Mechanistic insights into cell wall plasticity : Using this compound as a tool to unravel the molecular mechanisms underlying cell wall plasticity and adaptive responses in fungi under stress conditions. This could lead to a deeper understanding of how fungi maintain cell integrity and adapt to environmental changes.

Modeling fungal morphogenesis : Developing more sophisticated computational and mathematical models of fungal growth and dimorphism, incorporating the effects observed with this compound, to predict and understand complex morphological transitions.

Evolutionary implications of cell wall components : Comparative studies using this compound across diverse fungal lineages could shed light on the evolutionary conservation and divergence of cell wall synthesis pathways and their roles in fungal adaptation and pathogenesis.

Interplay between cell wall and plasma membrane : Further investigation into how this compound's indirect interaction with chitin synthase via plasma membrane properties influences cell wall assembly could provide crucial insights into the dynamic relationship between these two essential cellular compartments researchgate.net. This could involve studies on membrane fluidity, protein localization, and signal transduction at the membrane-cell wall interface.

Table 1: Summary of this compound's Effects on Fungal Cell Wall Components and Morphology

| Organism | Compound | Effect on Chitin Content | Effect on Glucan Content | Morphological Impact | Specific Mechanism/Target | Citation |

| Saccharomyces cerevisiae | This compound | Increased (2-5 times) | Reduced (up to 30%) | Inhibits growth and cytokinesis; cells grow in clumps, irregular shape, larger than controls; abnormally thick secondary septa and lateral cell walls researchgate.net | Binds to chitin; stimulates ChS3 (compensatory response); non-competitive inhibitor of β-1,3-glucan synthase; indirect interaction with chitin synthase via plasma membrane properties researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net | researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netscispace.com |

| Basidiobolus ranarum | This compound | Increased glucosamine content in cell walls | Not specified | Inhibits polarized hyphal growth; induces isotropic growth leading to spherical, thick-walled cells; forms massive protuberances on inner cell wall surface researchgate.netnih.govresearchgate.netresearchgate.net | Affinity for polysaccharide components; accumulation in hyphal apices; influences chitin synthesis and mechanisms of polarized growth researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.netresearchgate.net |

| Trichophyton mentagrophytes | This compound | Not specified | Not specified | Stimulates spore germination at low concentrations; provides protection against UV-irradiation researchgate.netnih.govczechmycology.org | Not fully elucidated; effects on spore physiology researchgate.netnih.govczechmycology.org | researchgate.netnih.govczechmycology.org |

| Aspergillus fumigatus | This compound | Not specified | Not specified | Stimulates spore germination at low concentrations; provides protection against UV-irradiation researchgate.netnih.govczechmycology.org | Not fully elucidated; effects on spore physiology researchgate.netnih.govczechmycology.org | researchgate.netnih.govczechmycology.org |

Q & A

Q. What strategies ensure robust replication of this compound-related experiments across independent labs?

- Methodological Answer : Share detailed protocols via platforms like Protocols.io , including raw data and instrument calibration records. Use inter-lab round-robin tests to harmonize methodologies. Report results following FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit datasets in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.